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Compound of Interest

Compound Name: (3-Bromo-2-fluorophenyl)methanol

Cat. No.: B151456 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic

Resonance (NMR) spectra of (3-Bromo-2-fluorophenyl)methanol. It serves as a practical

resource for the structural elucidation of this compound and compares the utility of NMR

spectroscopy with alternative analytical techniques, namely Fourier-Transform Infrared (FTIR)

Spectroscopy and Mass Spectrometry (MS).

Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm),

multiplicities, and coupling constants (J) in Hertz (Hz) for (3-Bromo-2-fluorophenyl)methanol.
These predictions are based on established additive models for substituted benzene rings and

analysis of spectral data from analogous compounds. The solvent is assumed to be deuterated

chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for (3-Bromo-2-fluorophenyl)methanol
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constants (J, Hz)

-CH₂- ~ 4.7 Doublet (d) J(H,H) ≈ 6 Hz

-OH
Variable (Broad

Singlet)
Broad s N/A

Ar-H4 ~ 7.4 Triplet (t) J(H,H) ≈ 8 Hz

Ar-H5 ~ 7.2 Triplet of doublets (td)
J(H,H) ≈ 8 Hz, J(H,F)

≈ 5 Hz

Ar-H6 ~ 7.6
Doublet of doublets

(dd)

J(H,H) ≈ 8 Hz, J(H,F)

≈ 2 Hz

Table 2: Predicted ¹³C NMR Data for (3-Bromo-2-fluorophenyl)methanol

Carbon Predicted Chemical Shift (δ, ppm)

-CH₂- ~ 60

C1 ~ 130 (d, J(C,F) ≈ 5 Hz)

C2 ~ 158 (d, J(C,F) ≈ 245 Hz)

C3 ~ 115 (d, J(C,F) ≈ 20 Hz)

C4 ~ 132

C5 ~ 125 (d, J(C,F) ≈ 3 Hz)

C6 ~ 128

Experimental Protocols
A standard operating procedure for acquiring high-resolution 1H and 13C NMR spectra is

outlined below.

Sample Preparation:
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Dissolve approximately 5-10 mg of (3-Bromo-2-fluorophenyl)methanol in 0.6-0.7 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

Instrumental Parameters:

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Spectral width: -2 to 12 ppm.

Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral width: 0 to 200 ppm.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID) to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy:

Objective: To identify functional groups present in the molecule.
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Methodology: A small amount of the solid sample is placed on the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded from 4000 to 400

cm⁻¹.

Expected Absorptions:

~3300 cm⁻¹ (broad): O-H stretch of the alcohol.

~3050-3100 cm⁻¹ (sharp): Aromatic C-H stretch.

~2850-2950 cm⁻¹ (sharp): Aliphatic C-H stretch from the CH₂ group.

~1450-1600 cm⁻¹: Aromatic C=C stretching vibrations.

~1250 cm⁻¹: C-O stretch of the primary alcohol.

~1050 cm⁻¹: C-F stretch.

~700-800 cm⁻¹: C-Br stretch and C-H out-of-plane bending, which can be indicative of the

substitution pattern.[1][2]

Mass Spectrometry (MS):

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology: The sample is introduced into the mass spectrometer via direct infusion or

after separation by Gas Chromatography (GC-MS). Electron Ionization (EI) is a common

ionization technique for such molecules.

Expected Fragments:

Molecular Ion (M⁺): m/z = 204 and 206 (due to the presence of bromine isotopes ⁷⁹Br and

⁸¹Br in approximately a 1:1 ratio).

[M-H₂O]⁺: Loss of water from the alcohol.

[M-CH₂OH]⁺: Loss of the hydroxymethyl group.
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Tropylium ion fragment: A common fragment for benzyl derivatives at m/z = 91.

Comparison of Analytical Techniques
Feature NMR Spectroscopy FTIR Spectroscopy Mass Spectrometry

Information Provided

Detailed connectivity

of atoms,

stereochemistry, and

electronic

environment.

Presence of functional

groups.

Molecular weight and

fragmentation pattern.

Sample Requirement Milligrams. Micrograms.
Micrograms to

nanograms.

Structural Detail

High. Provides a

complete structural

map.

Moderate. Identifies

key bonds and

functional groups.

Low to Moderate.

Provides molecular

formula and

substructural

information from

fragmentation.

Quantitative Analysis

Excellent for

determining the

relative number of

protons.

Possible but less

straightforward than

NMR.

Can be quantitative

with appropriate

standards.

Limitations

Lower sensitivity

compared to MS. Can

be complex to

interpret for large

molecules.

Does not provide

information on the

connectivity of

functional groups.

Does not provide

detailed

stereochemical or

isomeric information

on its own.

Logical Workflow for Spectral Interpretation
The following diagram illustrates a logical workflow for the structural elucidation of an unknown

compound, integrating data from NMR, FTIR, and MS.
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Primary Analytical Techniques

Data Analysis

Structural Information Derived

Final Structure Elucidation

NMR Spectroscopy
(1H, 13C, 2D)

Chemical Shifts
Coupling Constants

Integration

FTIR Spectroscopy

Characteristic Absorptions

Mass Spectrometry

Molecular Ion Peak
Fragmentation Pattern

Atom Connectivity
(Carbon Skeleton)

Functional Groups
(e.g., -OH, Ar, C-Br, C-F)

Molecular Formula
(from MW and Isotope Pattern)

Proposed Structure of
(3-Bromo-2-fluorophenyl)methanol

Click to download full resolution via product page

A logical workflow for structural elucidation.

In conclusion, while FTIR and Mass Spectrometry provide valuable preliminary data, NMR

spectroscopy is indispensable for the unambiguous structural determination of (3-Bromo-2-
fluorophenyl)methanol, offering detailed insights into the precise arrangement of atoms within

the molecule. The combination of these techniques provides a robust and comprehensive

approach to chemical analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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